molecular formula C9H6Cl2N2 B1454546 5,8-Dichloroquinolin-2-amine CAS No. 1343233-44-2

5,8-Dichloroquinolin-2-amine

Cat. No. B1454546
CAS RN: 1343233-44-2
M. Wt: 213.06 g/mol
InChI Key: KQUJYLDKMMCLPE-UHFFFAOYSA-N
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Description

5,8-Dichloroquinolin-2-amine is a chemical compound with the molecular formula C9H6Cl2N2 and a molecular weight of 213.06 g/mol . It is usually available in powder form .


Molecular Structure Analysis

The molecular structure of 5,8-Dichloroquinolin-2-amine consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H6Cl2N2/c10-6-3-1-5-2-4-7(12)13-9(5)8(6)11/h1-4H,(H2,12,13) .

Scientific Research Applications

Anticancer Research

Quinoline derivatives, including “5,8-Dichloroquinolin-2-amine”, have shown promising results in anticancer research . The 5,8-quinolinedione scaffold, which is a part of the structure of this compound, is responsible for its biological effect .

Antibacterial Applications

The 5,8-quinolinedione scaffold also exhibits antibacterial activities . This makes “5,8-Dichloroquinolin-2-amine” a potential candidate for the development of new antibacterial drugs.

Antifungal Research

In addition to its antibacterial properties, the 5,8-quinolinedione scaffold has been found to have antifungal activities . This suggests that “5,8-Dichloroquinolin-2-amine” could be used in the development of antifungal medications.

Antimalarial Research

The 5,8-quinolinedione scaffold has been found to exhibit antimalarial activities . This makes “5,8-Dichloroquinolin-2-amine” a potential candidate for the development of new antimalarial drugs.

Drug Discovery

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery , suggesting that “5,8-Dichloroquinolin-2-amine” could play a major role in the field of medicinal chemistry.

Synthetic Organic Chemistry

Quinoline and its derivatives, including “5,8-Dichloroquinolin-2-amine”, have versatile applications in synthetic organic chemistry . They can be used as building blocks in the synthesis of complex organic compounds.

Safety and Hazards

The safety information for 5,8-Dichloroquinolin-2-amine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of 5,8-Dichloroquinolin-2-amine are proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .

Mode of Action

5,8-Dichloroquinolin-2-amine interacts with its targets by binding to the proteins in the PI3K/AKT/mTOR pathway . The binding energy of 5,8-Dichloroquinolin-2-amine with these proteins is relatively low, which suggests a strong interaction .

Biochemical Pathways

The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by 5,8-Dichloroquinolin-2-amine . This pathway is involved in cell survival, growth, and proliferation. When 5,8-Dichloroquinolin-2-amine binds to the proteins in this pathway, it can potentially inhibit these processes, leading to the suppression of cancer cell growth .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5,8-Dichloroquinolin-2-amine are predicted to be satisfactory . These properties impact the bioavailability of the compound, which is crucial for its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of 5,8-Dichloroquinolin-2-amine’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . Specifically, one of the compounds similar to 5,8-Dichloroquinolin-2-amine, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, has been found to be active with an inhibition concentration value of IC50 29.4 μM against a non-small cell lung cancer cell line, A549 .

properties

IUPAC Name

5,8-dichloroquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUJYLDKMMCLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dichloroquinolin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.